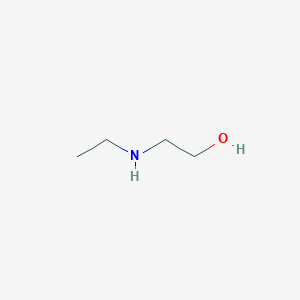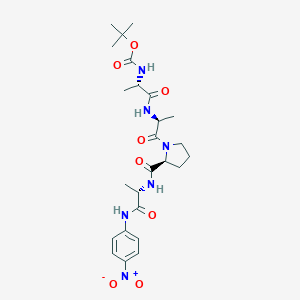
2,4-Dichloro-1-methyl-3-nitro-5-(trifluoromethyl)benzene
Vue d'ensemble
Description
"2,4-Dichloro-1-methyl-3-nitro-5-(trifluoromethyl)benzene" is a chemical compound that belongs to a class of chemicals known for their diverse applications in organic synthesis and materials science. Its structural components suggest potential reactivity and utility in various chemical transformations.
Synthesis Analysis
The synthesis of related compounds often involves halogenation, nitration, and the introduction of trifluoromethyl groups into benzene derivatives. For example, the preparation of nitroalkanes with similar structures involves sequential oxidation and methylation processes, followed by specific substitutions to introduce different functional groups (Saeed & Simpson, 2012).
Applications De Recherche Scientifique
-
Organic Chemistry : Benzene derivatives, including nitro compounds, are a very important class of nitrogen derivatives . They can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines . These compounds have a wide range of applications in organic synthesis, as they can be used to introduce a variety of functional groups into a molecule.
-
Agriculture : Some polynitrobenzene derivatives have important herbicidal uses . The specific activity of these compounds can depend on the nature and position of the substituents on the benzene ring.
-
Nomenclature : The systematic name for a similar compound is 2-chloro-1-methyl-4-nitrobenzene . Understanding the nomenclature of these compounds is important for their identification and classification.
-
Physical and Spectroscopic Properties : Nitro compounds, like the one you mentioned, have high dipole moments, which fall between 3.5D and 4.0D, depending upon the nature of R . The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight .
-
Preparation of Nitro Compounds : Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .
-
Herbicidal Uses : Several polynitrobenzene derivatives have important herbicidal uses . The specific activity of these compounds can depend on the nature and position of the substituents on the benzene ring.
-
Synthesis of Crop-Protection Products : Among trifluoromethylpyridine (TFMP) derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .
-
Nomenclature : The systematic name for a similar compound is 2-chloro-1-methyl-4-nitrobenzene . Understanding the nomenclature of these compounds is important for their identification and classification.
-
Physical and Spectroscopic Properties : Nitro compounds, like the one you mentioned, have high dipole moments, which fall between 3.5D and 4.0D, depending upon the nature of R . The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight .
-
Preparation of Nitro Compounds : Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .
-
Herbicidal Uses : Several polynitrobenzene derivatives have important herbicidal uses . The specific activity of these compounds can depend on the nature and position of the substituents on the benzene ring.
-
Synthesis of Crop-Protection Products : Among trifluoromethylpyridine (TFMP) derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2,4-dichloro-1-methyl-3-nitro-5-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F3NO2/c1-3-2-4(8(11,12)13)6(10)7(5(3)9)14(15)16/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKKEOPYMZSUQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)[N+](=O)[O-])Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00647439 | |
| Record name | 2,4-Dichloro-1-methyl-3-nitro-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-1-methyl-3-nitro-5-(trifluoromethyl)benzene | |
CAS RN |
115571-69-2 | |
| Record name | 2,4-Dichloro-1-methyl-3-nitro-5-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115571-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichloro-1-methyl-3-nitro-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















